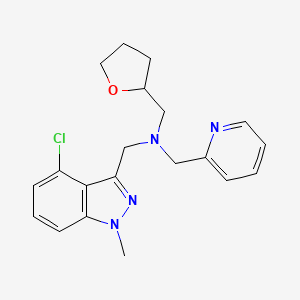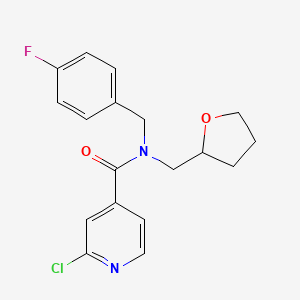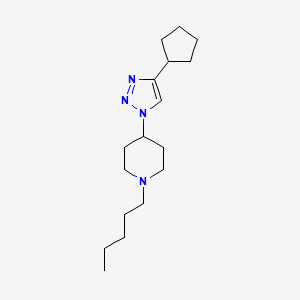![molecular formula C20H20FN5 B5905244 N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B5905244.png)
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine is a complex organic compound that features a benzimidazole moiety and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones.
Coupling Reaction: The benzimidazole and pyrazole intermediates are then coupled using appropriate linkers and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Biology: The compound is studied for its antimicrobial properties.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in cell proliferation, making it a potential anticancer agent.
Pathways: It affects signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.
Pyrazole Derivatives: Compounds like celecoxib, which is a COX-2 inhibitor, share the pyrazole ring.
Uniqueness
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine is unique due to its dual-ring structure, which imparts specific biological activities and makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5/c1-12-7-17-18(8-13(12)2)25-19(24-17)11-22-9-15-10-23-26-20(15)14-3-5-16(21)6-4-14/h3-8,10,22H,9,11H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKCWENQGVCMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNCC3=C(NN=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-(2-methoxyethyl)-N-(4-methylbenzyl)acetamide](/img/structure/B5905173.png)
![N-methyl-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-(phenylthio)propan-1-amine](/img/structure/B5905180.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)

![(1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol](/img/structure/B5905206.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(3-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B5905213.png)
![4-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5905225.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B5905235.png)
![2-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B5905250.png)
![4-[(diethylamino)methyl]-5-ethyl-N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-furamide](/img/structure/B5905252.png)


![2-fluoro-N-{3-oxo-3-[(2-piperidin-1-ylethyl)amino]propyl}benzamide](/img/structure/B5905275.png)
